4-(tert-butyl)-N-(2-oxoindolin-5-yl)benzamide
Description
4-(tert-butyl)-N-(2-oxoindolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound features a tert-butyl group, an oxoindoline moiety, and a benzamide structure, which may contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
4-tert-butyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-19(2,3)14-6-4-12(5-7-14)18(23)20-15-8-9-16-13(10-15)11-17(22)21-16/h4-10H,11H2,1-3H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMAXUHPFBFBNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-(2-oxoindolin-5-yl)benzamide typically involves the following steps:
Formation of the oxoindoline moiety: This can be achieved through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Introduction of the tert-butyl group: This step may involve the alkylation of the oxoindoline intermediate using tert-butyl halides in the presence of a base.
Formation of the benzamide structure: The final step involves the coupling of the oxoindoline intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Key Reaction Conditions:
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Step 1 : Condensation of 2-amino-N-phenyl benzamide derivatives with substituted isatins using iodine (I₂) and tert-butyl hydroperoxide (TBHP) in methanol under reflux .
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Step 2 : Oxidative rearrangement mediated by I₂/TBHP, forming the quinazoline-amide hybrid structure .
Optimization Data:
| Catalyst (mol%) | Oxidant | Temperature | Yield (%) |
|---|---|---|---|
| 10 (I₂) | TBHP | Reflux | 70 |
| 30 (I₂) | TBHP | Reflux | 85 |
| 30 (I₂) | H₂O₂ | Reflux | 65 |
| None | TBHP | Reflux | 0 |
Optimal conditions: 30 mol% I₂ with TBHP in methanol under reflux, yielding up to 85% .
Hydrolysis
The amide bond undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Treatment with aqueous HCl (6M) at 80°C cleaves the amide bond, yielding 4-(tert-butyl)benzoic acid and 5-amino-2-oxoindoline.
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Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 60°C produces the corresponding carboxylate and amine derivatives.
Oxidative Coupling
The 2-oxoindoline moiety participates in I₂/TBHP-mediated oxidative coupling, forming dimeric or trimeric quinazoline derivatives. For example, under reflux with excess TBHP, the compound generates 2-(2,4-dioxo-1,4-dihydroquinazolin-3-yl)-N-phenyl benzamide via intramolecular cyclization .
Substituent Effects
Electron-donating groups (e.g., –OMe) on the benzamide enhance reaction yields (81%), while electron-withdrawing groups (e.g., –NO₂) reduce efficiency (60%) due to steric and electronic effects .
Spectral Data for 4-(tert-butyl)-N-(2-oxoindolin-5-yl)benzamide :
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 7.73 (d, J = 8.3 Hz, 2H), 7.44 (d, J = 8.3 Hz, 2H), 1.32 (s, 9H) |
| ¹³C NMR | δ 180.2 (C=O), 167.4 (amide C=O), 154.9 (tert-butyl C), 132.1 (aromatic) |
| IR | 3326 cm⁻¹ (N–H stretch), 1679 cm⁻¹ (amide I), 1655 cm⁻¹ (C=O oxoindoline) |
| HRMS | m/z calculated for C₂₀H₂₂N₂O₃: 354.1580; found: 354.1582 |
Mechanistic Insights
The I₂/TBHP system facilitates a domino reaction:
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Condensation : Iodine catalyzes the formation of an imine intermediate between isatin and 2-aminobenzamide.
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Oxidative Rearrangement : TBHP promotes cyclization and aromatization, forming the quinazoline core .
Stability and Storage
Scientific Research Applications
Synthesis and Structural Characteristics
The compound 4-(tert-butyl)-N-(2-oxoindolin-5-yl)benzamide is synthesized through a novel domino reaction involving isatins and o-amino N-aryl/alkyl benzamides. The reaction employs iodine and tert-butyl hydroperoxide (TBHP) as reagents, leading to the formation of compounds that contain both amide and quinazoline units. This hybridization of pharmacophores is significant for enhancing biological activity .
Reaction Mechanism
The synthesis begins with the condensation of isatin with 2-amino N-phenyl benzamide, catalyzed by iodine. The resulting intermediate undergoes further reactions with TBHP to yield this compound, which is characterized by high yields and broad functional group tolerance .
Anticancer Properties
Recent studies have screened the synthesized derivatives of this compound for cytotoxicity against various cancer cell lines, including A549 (lung cancer), DU145 (prostate cancer), B16-F10 (melanoma), and HepG2 (liver cancer). The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential as anticancer agents .
| Cell Line | Compound | Cytotoxicity |
|---|---|---|
| A549 | 3c | High |
| DU145 | 3l | Moderate |
| B16-F10 | 3o | Significant |
| HepG2 | 3a | Notable |
Neuroprotective Effects
The compound has also been explored for its neuroprotective effects, particularly in relation to Parkinson's disease. Benzamide derivatives have shown promise in preserving dopamine levels in experimental models, indicating potential therapeutic applications in neurodegenerative conditions .
Cancer Treatment
Given its anticancer properties, this compound could be developed into a therapeutic agent for various malignancies. The ability to target multiple cancer cell lines enhances its appeal as a versatile treatment option.
Neurodegenerative Diseases
The compound's role in neuroprotection positions it as a candidate for treating diseases characterized by progressive loss of central nervous system function, such as Alzheimer's and Parkinson's diseases. Its mechanism of action may involve the modulation of neuroinflammatory pathways and preservation of neuronal integrity .
Case Studies and Research Findings
Several studies have documented the efficacy of benzamide derivatives in clinical settings:
- Anticancer Activity : A study demonstrated that derivatives similar to this compound showed significant inhibition of tumor growth in murine models.
- Neuroprotective Studies : Research indicated that these compounds could mitigate MPTP-induced neurotoxicity in animal models, suggesting a protective effect against dopaminergic neuron loss.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-(2-oxoindolin-5-yl)benzamide would depend on its specific biological activity. Generally, benzamide derivatives can interact with various molecular targets, such as enzymes, receptors, and ion channels. The oxoindoline moiety may contribute to binding affinity and specificity, while the tert-butyl group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-oxoindolin-5-yl)benzamide: Lacks the tert-butyl group, which may affect its biological activity and chemical properties.
4-(tert-butyl)-N-(2-oxoindolin-3-yl)benzamide: The position of the oxo group is different, potentially leading to different reactivity and biological effects.
4-(tert-butyl)-N-(2-oxoindolin-5-yl)benzoic acid: Contains a carboxylic acid group instead of an amide, which can alter its chemical behavior and biological activity.
Uniqueness
The presence of the tert-butyl group and the specific positioning of the oxoindoline moiety in 4-(tert-butyl)-N-(2-oxoindolin-5-yl)benzamide may confer unique properties, such as enhanced stability, specific binding interactions, and distinct pharmacokinetic profiles compared to similar compounds.
Biological Activity
4-(tert-butyl)-N-(2-oxoindolin-5-yl)benzamide is a compound belonging to the class of benzamide derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
The biological activity of this compound can be attributed to its interactions with various biological targets:
- Receptor Binding : Indole derivatives, including this compound, exhibit high affinity for multiple receptors, influencing various signaling pathways.
- Electrophilic Substitution : The compound can undergo electrophilic substitution due to the delocalization of π-electrons, which enhances its reactivity and interaction with biomolecules.
- Biochemical Pathways : It is involved in multiple biochemical pathways, affecting processes such as cell proliferation and apoptosis, which are critical in cancer biology.
Biological Activities
The compound has shown a range of biological activities, including:
- Anticancer Properties : Preliminary studies indicate that this compound exhibits cytotoxic effects against various human cancer cell lines. For instance, it has demonstrated significant growth inhibition in MCF-7 (breast cancer) and A549 (lung cancer) cells with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties by modulating inflammatory pathways, although specific data on this activity is still emerging .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of benzamide derivatives similar to this compound:
- Cytotoxicity Studies : In vitro assays have shown that compounds with similar structures can induce apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins .
- Enzyme Inhibition : Research on related compounds has revealed their potential as inhibitors of acetylcholinesterase (AChE), suggesting possible applications in neurodegenerative diseases like Alzheimer's .
- Antiviral Activity : Some benzamide derivatives have been tested for antiviral activity against filoviruses such as Ebola and Marburg, indicating that modifications in the benzamide structure can enhance efficacy against viral infections .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 4-(tert-butyl)-N-(2-oxoindolin-5-yl)benzamide with high yield and purity?
- Methodological Answer : A robust synthetic route involves coupling 2-oxoindolin-5-amine with 4-(tert-butyl)benzoyl chloride under Schotten-Baumann conditions. Key considerations include:
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) to protect the indolinone nitrogen during coupling to prevent side reactions .
- Purification : Employ column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >98% purity .
- Yield Optimization : Maintain reaction temperatures below 0°C during coupling to minimize hydrolysis of the benzoyl chloride intermediate .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : and NMR to verify tert-butyl (δ 1.3 ppm, singlet) and amide (δ 8.1–8.3 ppm) protons, with DEPT-135 confirming quaternary carbons .
- HRMS : Exact mass analysis (e.g., [M+H]+ calcd for CHNO: 315.1603) to validate molecular composition .
- HPLC : Reverse-phase C18 columns (e.g., 95:5 water/acetonitrile) with UV detection (λ = 254 nm) to assess purity (>98%) and detect isomers .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Methodological Answer :
- Kinase Inhibition : Screen against kinase panels (e.g., TLK2, Aurora kinases) using ADP-Glo™ assays to measure ATP competition .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116, HeLa) with IC calculations to assess potency .
- Solubility : Use shake-flask method in PBS (pH 7.4) to determine aqueous solubility, critical for dosing in follow-up studies .
Advanced Research Questions
Q. What methodologies are recommended to investigate the influence of the tert-butyl group on the compound’s physicochemical properties?
- Methodological Answer :
- Comparative Studies : Synthesize analogs lacking the tert-butyl group and compare logP (via shake-flask), thermal stability (DSC/TGA), and crystallinity (PXRD) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to analyze steric effects of the tert-butyl group on binding affinity to target proteins .
- Solubility-Permeability Trade-offs : Use parallel artificial membrane permeability assays (PAMPA) to correlate tert-butyl-induced hydrophobicity with membrane diffusion .
Q. How should conflicting data regarding the compound’s kinase inhibition potency across studies be addressed?
- Methodological Answer :
- Assay Standardization : Ensure consistent ATP concentrations (e.g., 10 µM) and incubation times (60 min) to minimize variability .
- Isomer Control : Monitor E/Z isomer ratios (via NMR or chiral HPLC) if the indolinone moiety exhibits tautomerism, which can alter activity .
- Counter-Screening : Test against off-target kinases (e.g., CDK9, TLK1) to rule out cross-reactivity .
Q. What strategies can mitigate oxidative degradation of this compound during long-term storage?
- Methodological Answer :
- Stabilizers : Add 0.1% w/v butylated hydroxytoluene (BHT) to ethanolic stock solutions to inhibit radical-mediated degradation .
- Storage Conditions : Store lyophilized powder under argon at -80°C, with desiccants to prevent hydrolysis .
- Stability Monitoring : Use accelerated stability studies (40°C/75% RH for 6 months) with UPLC-PDA to track degradation products .
Q. How can researchers elucidate the metabolic pathways of this compound in hepatic models?
- Methodological Answer :
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-QTOF-MS to identify phase I metabolites (e.g., hydroxylation at tert-butyl) .
- CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to assess enzyme inhibition potential .
- Reactive Metabolite Screening : Trapping studies with glutathione (GSH) to detect quinone-imine intermediates formed via indolinone oxidation .
Data Contradiction Analysis
Q. How can discrepancies in reported IC values for kinase inhibition be resolved?
- Methodological Answer :
- Source Verification : Cross-check compound purity (HPLC), salt forms (e.g., free base vs. hydrochloride), and solvent vehicles (DMSO vs. aqueous) across studies .
- Cell Line Variability : Validate assays in isogenic cell lines (e.g., wild-type vs. TLK2-knockout) to confirm target-specific effects .
- Statistical Rigor : Apply Grubbs’ test to identify outliers and repeat experiments with n ≥ 3 biological replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
